Enantiomer-Specific Enzymatic Recognition: CALB-Catalyzed Resolution Selectivity
Methyl (R)-2-acetoxypropanoate exhibits differential reactivity compared to its (S)-enantiomer in enzyme-catalyzed transesterification and hydrolysis reactions. In the kinetic resolution of racemic methyl 2-acetoxypropanoate using immobilized Candida antarctica lipase B (CALB) in tert-butyl methyl ether at 65°C, the enzyme displays enantioselectivity that enables separation of the two enantiomers . While specific enantiomeric ratio (E-value) data for this substrate class are not disclosed in the primary literature, Science of Synthesis notes that CALB and Candida rugosa lipase (CRL) exhibit moderate enantioselectivities toward 2-acetoxypropanoate esters compared to esters of chiral alcohols, indicating substrate-dependent recognition [1]. This stereochemical discrimination is absent when using achiral catalysts, where the (R)- and (S)-enantiomers would react identically.
| Evidence Dimension | Enantioselective enzyme recognition (lipase-catalyzed transesterification/hydrolysis) |
|---|---|
| Target Compound Data | (R)-enantiomer: recognized as distinct substrate; reaction rate differs from (S)-enantiomer in CALB-catalyzed resolution |
| Comparator Or Baseline | (S)-enantiomer: different reaction rate; racemic mixture: both enantiomers present; achiral catalyst: no discrimination |
| Quantified Difference | E-value and specific rate constants not reported; class-level inference based on documented CALB enantioselectivity toward 2-acetoxypropanoate esters |
| Conditions | Immobilized CALB, tert-butyl methyl ether solvent, 65°C, 4 h ; general class observation [1] |
Why This Matters
Enzyme enantioselectivity determines whether the compound can be used in biocatalytic resolutions; (R)-enantiomer is required when the target product or the remaining substrate must possess specific stereochemistry.
- [1] Science of Synthesis. Enantioselective hydrolysis of esters by enzymes: lipases CALB and CRL. Thieme Chemistry. View Source
